molecular formula C11H14O B14124147 3-Phenylpent-4-en-1-ol

3-Phenylpent-4-en-1-ol

Cat. No.: B14124147
M. Wt: 162.23 g/mol
InChI Key: QRXBBALNLZYDPW-UHFFFAOYSA-N
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Description

3-Phenylpent-4-en-1-ol: is an organic compound with the molecular formula C11H14O . It is a type of alcohol that contains a phenyl group attached to a pentenyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylpent-4-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-phenylpent-4-en-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) under inert atmosphere conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpent-4-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Phenylpent-4-en-1-ol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving alcohols. It is also used in the synthesis of biologically active molecules .

Medicine: While not a drug itself, this compound is used in the synthesis of various medicinal compounds. Its derivatives may exhibit pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Phenylpent-4-en-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, converting the carbonyl group back to a hydroxyl group .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

3-phenylpent-4-en-1-ol

InChI

InChI=1S/C11H14O/c1-2-10(8-9-12)11-6-4-3-5-7-11/h2-7,10,12H,1,8-9H2

InChI Key

QRXBBALNLZYDPW-UHFFFAOYSA-N

Canonical SMILES

C=CC(CCO)C1=CC=CC=C1

Origin of Product

United States

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